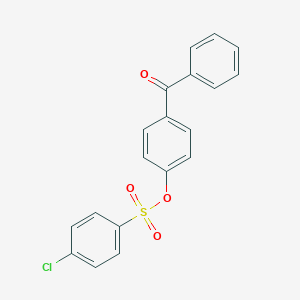![molecular formula C21H25ClN2O3 B290541 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-26854165 and is a potent and selective inhibitor of the histone deacetylase enzyme.
Aplicaciones Científicas De Investigación
4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide has potential applications in various fields of scientific research. It has been shown to have anti-tumor effects in preclinical studies, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide is a selective inhibitor of the histone deacetylase enzyme. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of histone deacetylases leads to an increase in acetylation of histone proteins, resulting in chromatin relaxation and gene expression. This mechanism of action is thought to be responsible for the anti-tumor, anti-inflammatory, and neuroprotective effects of 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide are largely dependent on its mechanism of action. As a histone deacetylase inhibitor, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide in lab experiments is its selectivity for the histone deacetylase enzyme. This selectivity allows for more precise targeting of gene expression and reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide. One potential direction is the development of more potent and selective histone deacetylase inhibitors for cancer therapy. Another potential direction is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopentylamine in the presence of a coupling reagent. The resulting amine is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling reagent to form the final product.
Propiedades
Fórmula molecular |
C21H25ClN2O3 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-14(2)10-11-23-21(26)16-6-9-18(22)19(13-16)24-20(25)12-15-4-7-17(27-3)8-5-15/h4-9,13-14H,10-12H2,1-3H3,(H,23,26)(H,24,25) |
Clave InChI |
JFLPMDPLQJFKEW-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




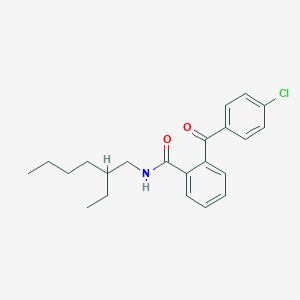
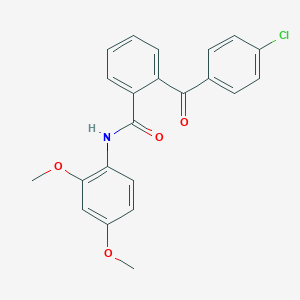


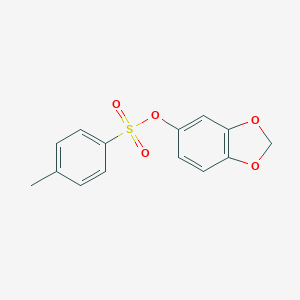
![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
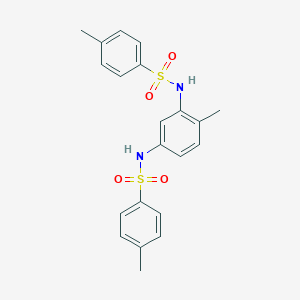
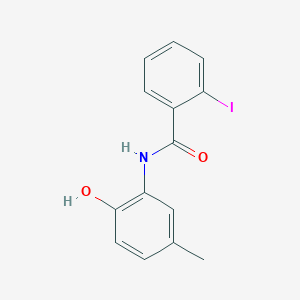
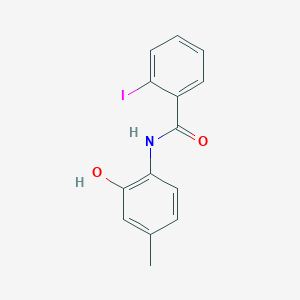
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
